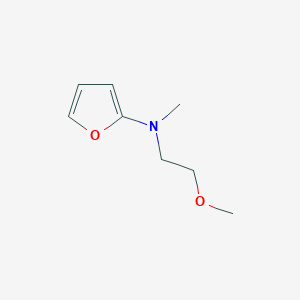![molecular formula C6H5N5O B13094739 [1,2,4]Triazolo[4,3-b]pyridazine-8-carboxamide CAS No. 27427-69-6](/img/structure/B13094739.png)
[1,2,4]Triazolo[4,3-b]pyridazine-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,2,4]Triazolo[4,3-b]pyridazine-8-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique triazole and pyridazine fused ring structure, which imparts distinct chemical and biological properties. It is often explored for its potential therapeutic applications, particularly as an inhibitor of specific enzymes and receptors involved in various diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[4,3-b]pyridazine-8-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with dicarbonyl compounds, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like piperidine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
[1,2,4]Triazolo[4,3-b]pyridazine-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted triazolo[4,3-b]pyridazine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of [1,2,4]triazolo[4,3-b]pyridazine-8-carboxamide involves its interaction with specific molecular targets, such as bromodomains and protein kinases. The compound binds to the active sites of these proteins, inhibiting their activity and thereby modulating various cellular pathways. For example, its inhibition of BRD4 bromodomains can disrupt the reading of acetylated lysine residues on histones, affecting gene expression and potentially leading to anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine: Similar in structure but differs in the position of the nitrogen atoms within the ring.
[1,2,3]Triazolo[4,5-b]pyridazine: Another triazole-pyridazine fused compound with different biological activities.
Uniqueness
[1,2,4]Triazolo[4,3-b]pyridazine-8-carboxamide is unique due to its specific binding affinity to bromodomains and protein kinases, making it a promising candidate for targeted therapies. Its distinct structure allows for selective inhibition of molecular targets, which can be advantageous in developing drugs with fewer side effects .
Eigenschaften
CAS-Nummer |
27427-69-6 |
|---|---|
Molekularformel |
C6H5N5O |
Molekulargewicht |
163.14 g/mol |
IUPAC-Name |
[1,2,4]triazolo[4,3-b]pyridazine-8-carboxamide |
InChI |
InChI=1S/C6H5N5O/c7-5(12)4-1-2-9-11-3-8-10-6(4)11/h1-3H,(H2,7,12) |
InChI-Schlüssel |
HVGJDAQXCKZOEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=NN=CN2N=C1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol](/img/structure/B13094706.png)
![2-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione](/img/structure/B13094719.png)
![(S)-2-((tert-Butoxycarbonyl)amino)-3-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)propanoic acid](/img/structure/B13094721.png)


